N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C15H16N6O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C15H16N6O3S/c1-24-9-13-18-19-15(25-13)16-12(22)7-4-8-21-14(23)10-5-2-3-6-11(10)17-20-21/h2-3,5-6H,4,7-9H2,1H3,(H,16,19,22) |
InChI Key |
LSNSERZUTDOGJN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclization of 4-(methoxymethyl)phenylthiosemicarbazide. As demonstrated by Gupta et al., thiosemicarbazides react with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiones. For this compound, 4-(methoxymethyl)phenyl isothiocyanate is treated with hydrazine hydrate in ethanol to yield 4-(4-(methoxymethyl)phenyl)thiosemicarbazide. Subsequent cyclization with carbon disulfide and potassium hydroxide produces 5-(methoxymethyl)-1,3,4-thiadiazole-2(3H)-thione.
Reaction Conditions:
-
Step 1 : 4-(Methoxymethyl)phenyl isothiocyanate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol, stirred at 25°C for 4 hours.
-
Step 2 : Cyclization with carbon disulfide (0.15 mol) and KOH (0.2 mol) in ethanol under reflux for 10 hours.
Functionalization at Position 2
The thione group at position 2 is converted to an imine via reaction with N-hydroxysuccinimide-activated 4-aminobutanamide. Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, the thione is displaced by the amine, yielding the (Z)-configured imine due to steric hindrance from the methoxymethyl group.
Key Data :
-
Reagents : EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, 0°C to 25°C, 12 hours.
-
Stereochemical Outcome : Exclusive (Z)-configuration confirmed by NOESY NMR.
Preparation of the 1,2,3-Benzotriazin-4-One Fragment
Diazotization and Cyclization
The benzotriazinone moiety is synthesized from 2-aminobenzamide derivatives. As outlined by recent protocols, 2-azidobenzaldehyde is treated with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. Deprotonation with t-BuOK induces cyclization, forming the benzotriazine core. Oxidation with m-CPBA (meta-chloroperbenzoic acid) introduces the 4-oxo group.
Optimization Notes:
Introduction of the Butanamide Side Chain
The benzotriazinone is functionalized at position 3 with a 4-aminobutanamide group. Activation of the carboxylic acid (from 4-aminobutanoic acid) using HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) enables coupling with the benzotriazinone’s amine under inert conditions.
Reaction Parameters :
-
Coupling Agent : HATU (1.5 equiv), DIPEA (3 equiv), DMF, 24 hours.
-
Workup : Extraction with ethyl acetate, washing with NaHCO₃ and brine.
Conjugation of Thiadiazole and Benzotriazinone Moieties
Amide Bond Formation
The final step involves coupling the thiadiazole imine (1.2 equiv) with the benzotriazinone butanamide (1.0 equiv) using DCC (dicyclohexylcarbodiimide) as a dehydrating agent. The reaction proceeds in anhydrous THF under nitrogen, with catalytic DMAP (4-dimethylaminopyridine).
Optimization Challenges :
-
Solvent Choice : THF outperforms DCM due to better solubility of intermediates.
-
Temperature : 0°C to 25°C gradient prevents epimerization.
Yield : 52–56% after silica gel chromatography.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Calculated using ChemDraw.
Key Observations :
- Substituent Impact on Solubility : The methoxymethyl group in the target compound enhances hydrophilicity compared to the 2-phenylethyl group in , which is more lipophilic. This difference may influence bioavailability and membrane permeability.
Spectroscopic and Analytical Data
Table 3: Analytical Benchmarks
Notable Trends:
- IR spectra consistently show C=O stretches between 1600–1700 cm⁻¹, confirming amide/benzotriazinone functionalities .
- ^1H-NMR aromatic proton signals (δ 7.36–8.39) align across analogs, indicating conserved aromatic stacking interactions.
Computational and Predictive Insights
- ChemGPS-NP Modeling: Compounds with benzotriazinone moieties (e.g., target compound, ) occupy distinct chemical space compared to benzamide derivatives, suggesting divergent biological targets .
- XGBoost Predictions : Models predict moderate solubility (LogP ~2.5) and moderate bioavailability (TPSA ~110 Ų) for the target compound, outperforming phenylethyl-substituted analogs (LogP ~3.2) due to the methoxymethyl group .
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 346.37 g/mol. The structure features a thiadiazole moiety linked to a benzotriazine derivative, which may contribute to its biological activities.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the formation of the thiadiazole ring followed by the introduction of the benzotriazine moiety. Various synthetic routes have been explored to enhance yield and purity. The SAR studies indicate that the presence of electron-withdrawing groups (such as -Cl or -NO₂) at specific positions significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria. Conversely, electron-donating groups (like -OCH₃) improve anticancer and antioxidant activities .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, compounds with para-substituted halogen or hydroxy groups have shown remarkable efficacy against the MCF-7 breast cancer cell line. In vitro assays revealed that specific derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D-16 | MCF-7 | 10.5 | Apoptosis induction |
| D-4 | MCF-7 | 8.0 | Cell cycle arrest |
| D-20 | A549 | 12.0 | Inhibition of proliferation |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains and fungi. The presence of halogen substituents at the para position has been associated with enhanced antibacterial efficacy.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| D-1 | E. coli | 20 | 15 |
| D-20 | S. aureus | 25 | 10 |
| D-4 | C. albicans | 18 | 12 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that certain derivatives possess strong free radical scavenging abilities, which may be attributed to their structural features that stabilize free radicals .
Case Studies
- Anticancer Study : A recent study evaluated the effects of a series of thiadiazole derivatives on MCF-7 cells. The results indicated that compounds with methoxy groups exhibited lower IC50 values compared to their non-substituted counterparts, suggesting enhanced cytotoxicity due to improved cellular uptake and interaction with target proteins .
- Antimicrobial Evaluation : A comprehensive evaluation of various thiadiazole derivatives against clinical isolates revealed that compounds with halogen substitutions showed superior antibacterial activity compared to standard antibiotics. This highlights their potential as lead compounds in drug development for resistant bacterial strains .
Q & A
Basic: What synthetic strategies are employed for the preparation of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide?
Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the thiadiazole core via cyclization reactions. For example:
- Step 1 : Condensation of hydrazonoyl chlorides with thiol-containing intermediates under reflux in ethanol, as described for structurally related thiadiazoles .
- Step 2 : Coupling of the thiadiazole intermediate with a benzotriazinone moiety using amide bond-forming reagents (e.g., EDC/HOBt).
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1 for key intermediates) .
Characterization relies on NMR (1H/13C), HPLC for purity (>95%), and mass spectrometry to confirm molecular weight .
Advanced: How can researchers design experiments to optimize synthetic yield while minimizing side products?
Answer:
Design of Experiments (DoE) methodologies are critical. For example:
- Factor Screening : Vary temperature, solvent (e.g., ethanol vs. THF), and catalyst loading (e.g., triethylamine) to identify dominant variables .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield. For flow chemistry, continuous reactors enhance reproducibility and scalability, as shown in thiadiazole syntheses .
- In-line Analytics : Use FTIR or UV-vis to monitor reaction progress in real time, reducing byproduct formation .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the methoxymethyl group (δ 3.3–3.5 ppm for OCH3) and benzotriazinone carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]+) with <2 ppm error .
- HPLC : Ensure >95% purity using a C18 column and acetonitrile/water gradient .
Advanced: How can contradictions in structure-activity relationships (SAR) for this compound be resolved?
Answer:
Contradictions often arise from substituent effects. For example:
- Substituent Analysis : Compare analogs with varying groups (e.g., tert-butyl vs. methoxymethyl) on the thiadiazole ring. The methoxymethyl group may enhance solubility but reduce binding affinity, as seen in related benzotriazinone-thiadiazole hybrids .
- Computational Docking : Use molecular dynamics simulations to assess interactions with targets (e.g., VEGFR-2 or carbonic anhydrase IX), identifying steric/electronic mismatches .
- In Vitro Validation : Perform dose-response assays (IC50) to reconcile computational predictions with experimental data .
Advanced: What methodologies are recommended for evaluating the compound’s biological activity in anticancer research?
Answer:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Include EC50 calculations and time-dependent studies .
- Mechanistic Studies :
- Apoptosis Assays : Annexin V/PI staining to quantify programmed cell death.
- Target Engagement : Western blotting for caspase-3/9 activation or PARP cleavage .
- Selectivity Screening : Test against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
Advanced: How can computational tools enhance the understanding of this compound’s mechanism?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA topoisomerases. For example, the benzotriazinone moiety may intercalate with DNA, while the thiadiazole engages catalytic residues .
- QSAR Modeling : Train models on analogs to predict activity cliffs and guide synthetic prioritization .
- ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 inhibition risks .
Basic: What protocols ensure compound stability during storage and handling?
Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent oxidation of the thiadiazole ring .
- Lyophilization : For long-term storage, lyophilize in PBS (pH 7.4) or DMSO stocks (10 mM).
- Stability Monitoring : Use HPLC at 0, 3, and 6 months to detect degradation (e.g., hydrolysis of the amide bond) .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxymethyl moiety for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for related thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
